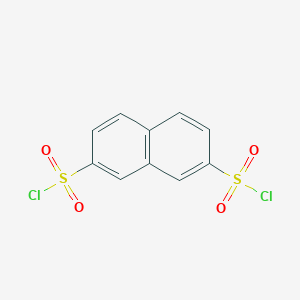

Naphthalene-2,7-disulfonyl dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

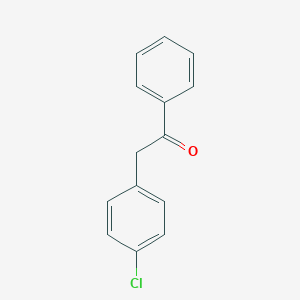

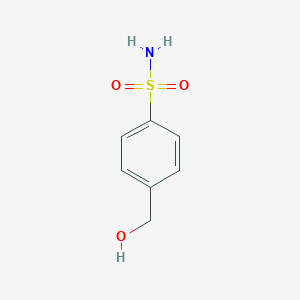

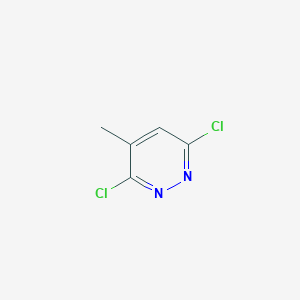

Naphthalene-2,7-disulfonyl dichloride is a chemical compound with the molecular formula C10H6Cl2O4S2 . It is used as a reagent in gravimetric analysis and can be recycled, making it more efficient than other methods of gravimetric analysis .

Molecular Structure Analysis

The molecular structure of Naphthalene-2,7-disulfonyl dichloride consists of a naphthalene core with two sulfonyl chloride groups attached at the 2nd and 7th positions . The compound has a molecular weight of 325.2 g/mol .Chemical Reactions Analysis

Naphthalene-2,7-disulfonyl dichloride is known to participate in various chemical reactions. For example, it catalyzes the deacetylation of acetic anhydride with chloroacetic acid to form phenol .Physical And Chemical Properties Analysis

Naphthalene-2,7-disulfonyl dichloride has several computed properties. It has a molecular weight of 325.2 g/mol, an XLogP3-AA of 3.2, and a topological polar surface area of 85 Ų . It has no hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds .Scientific Research Applications

Gravimetric Analysis

Naphthalene-2,7-disulfonyl dichloride: is utilized in gravimetric analysis as a reagent . This method involves the precise measurement of an analyte based on its mass. The compound’s ability to form precipitates with specific ions makes it valuable for the quantitative determination of substances.

Catalysis in Organic Synthesis

This compound serves as a catalyst in the deacetylation of acetanilides . Deacetylation is a key step in the modification of chemical compounds, which is crucial in the synthesis of various pharmaceuticals and fine chemicals.

Pharmaceutical Research

In pharmaceutical research, this compound is used to introduce sulfonyl functional groups into drug molecules . This modification can alter the pharmacokinetics and dynamics of the drugs, potentially leading to improved efficacy and safety profiles.

Mechanism of Action

Target of Action

Similar compounds like naphthalene-2,6-disulfonic acid have been shown to interact with proteins such as bacterioferritin comigratory protein and l-lactate dehydrogenase . These proteins play crucial roles in bacterial iron storage and energy metabolism, respectively .

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other naphthalene sulfonates, which typically bind to proteins and alter their function .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Naphthalene-2,7-disulfonyl dichloride is not well-understood. Factors such as temperature, pH, and the presence of other compounds could potentially affect its action. For instance, it is recommended to be stored in a dry environment at 2-8°C .

properties

IUPAC Name |

naphthalene-2,7-disulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O4S2/c11-17(13,14)9-3-1-7-2-4-10(18(12,15)16)6-8(7)5-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKUZZHKEDNPDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)Cl)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383558 |

Source

|

| Record name | Naphthalene-2,7-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalene-2,7-disulfonyl dichloride | |

CAS RN |

19551-16-7 |

Source

|

| Record name | Naphthalene-2,7-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.